trans-4-Amino-1-boc-3-methoxypiperidine
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Overview
Description
trans-4-Amino-1-boc-3-methoxypiperidine: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and substitution reactions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Amino-1-boc-3-methoxypiperidine can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: trans-4-Amino-1-boc-3-methoxypiperidine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of complex molecules in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a building block for the synthesis of biologically active molecules .
Medicine: The compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific receptors or enzymes in the body .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for various chemical processes .
Mechanism of Action
The mechanism of action of trans-4-Amino-1-boc-3-methoxypiperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- trans-4-Amino-1-boc-3-hydroxypiperidine
- trans-4-Amino-1-boc-3-ethoxypiperidine
- trans-4-Amino-1-boc-3-fluoropiperidine
Comparison:
- trans-4-Amino-1-boc-3-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group. This difference can affect its reactivity and biological activity.
- trans-4-Amino-1-boc-3-ethoxypiperidine: Contains an ethoxy group, which can influence its solubility and interaction with biological targets.
- trans-4-Amino-1-boc-3-fluoropiperidine: The presence of a fluorine atom can significantly alter its chemical properties and biological effects .
Conclusion
trans-4-Amino-1-boc-3-methoxypiperidine is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions and serve as a valuable intermediate in the synthesis of complex molecules
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGHCFVWYKWWMU-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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